molecular formula C24H28BrNO3 B5008668 cyclopentyl 4-(3-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

cyclopentyl 4-(3-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Cat. No. B5008668
M. Wt: 458.4 g/mol
InChI Key: ZJPXZRHEHAKHHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The quinoline ring system itself is aromatic and planar. The bromophenyl group would add to the complexity of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The bromine atom on the phenyl ring could be replaced via nucleophilic aromatic substitution reactions. The carboxylate group could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar or charged groups, and the overall charge distribution within the molecule would all influence its properties .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. The presence of a bromine atom suggests that it could be hazardous if improperly handled .

Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be used in the development of new pharmaceuticals or as a building block in organic synthesis .

properties

IUPAC Name

cyclopentyl 4-(3-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28BrNO3/c1-14-20(23(28)29-17-9-4-5-10-17)21(15-7-6-8-16(25)11-15)22-18(26-14)12-24(2,3)13-19(22)27/h6-8,11,17,21,26H,4-5,9-10,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPXZRHEHAKHHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)Br)C(=O)OC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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